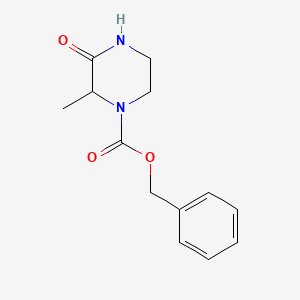

4-Cbz-3-methyl-piperazin-2-one

Description

4-Cbz-3-methyl-piperazin-2-one (CAS: 234098-62-5) is a piperazin-2-one derivative featuring a carbobenzyloxy (Cbz) protecting group at the 4-position and a methyl substituent at the 3-position of the piperazine ring . The Cbz group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry and pharmaceutical intermediates. The compound exists in enantiomeric forms: (R)-4-Cbz-3-methyl-piperazin-2-one (CAS: 1373232-19-9) and (S)-4-Cbz-3-methyl-piperazin-2-one (CAS: 1373232-22-4), which are critical for stereoselective synthesis . Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 236.28 g/mol.

Propriétés

IUPAC Name |

benzyl 2-methyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOPZRYPDFSHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cbz-3-methyl-piperazin-2-one typically involves the protection of the piperazine nitrogen with a carbobenzoxy group, followed by the introduction of a methyl group at the 3-position of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloroformate to form the carbobenzoxy-protected piperazine. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride to yield 4-Cbz-3-methyl-piperazin-2-one .

Industrial Production Methods

Industrial production of 4-Cbz-3-methyl-piperazin-2-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Cbz-3-methyl-piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the carbobenzoxy protecting group, yielding the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group and the carbobenzoxy-protected nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used to remove the carbobenzoxy group.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: N-oxides of 4-Cbz-3-methyl-piperazin-2-one.

Reduction: Free amine derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Cbz-3-methyl-piperazin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to bioactive molecules.

Medicine: It serves as a building block in the synthesis of drugs targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Cbz-3-methyl-piperazin-2-one is primarily related to its role as an intermediate in the synthesis of bioactive molecules. It acts by providing a protected piperazine moiety that can be selectively deprotected and functionalized to yield the desired pharmacologically active compounds. The carbobenzoxy group protects the nitrogen atom during synthetic transformations, allowing for selective reactions at other positions on the molecule .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of piperazin-2-one derivatives are highly dependent on substituents. Below is a comparative analysis:

Key Observations:

- Cbz vs. Aryl Groups : The Cbz group in 4-Cbz-3-methyl-piperazin-2-one acts as a protective moiety, whereas aryl groups (e.g., in and ) directly contribute to pharmacological activity.

- Chirality : The (R) and (S) enantiomers of 4-Cbz-3-methyl-piperazin-2-one highlight the importance of stereochemistry in drug design, as enantiomers may exhibit divergent biological interactions .

- Fluorine Substitution : The fluorine atom in (3R)-3-(4-fluoro-2-methylphenyl)piperazin-2-one enhances lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry .

Physicochemical and Pharmacokinetic Properties

- Crystallinity: highlights the monoclinic crystal structure of a related compound, underscoring the role of crystallography in validating synthetic products .

Activité Biologique

4-Cbz-3-methyl-piperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features lend it various pharmacological properties, making it a subject of interest for drug development and therapeutic applications.

- IUPAC Name : 4-Cbz-3-methyl-piperazin-2-one

- CAS Number : 234098-62-5

- Molecular Formula : CHNO

The biological activity of 4-Cbz-3-methyl-piperazin-2-one is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. It has been studied for its potential as an antagonist for chemokine receptors, specifically CXCR4, which plays a critical role in HIV entry into cells. The compound's ability to inhibit CXCR4-mediated signaling pathways has been demonstrated in several studies, indicating its promise as an antiviral agent .

Antiviral Activity

4-Cbz-3-methyl-piperazin-2-one exhibits significant antiviral properties, particularly against HIV. In vitro assays have shown that this compound can inhibit the entry of X4 HIV-1 strains into host cells with IC values in the low nanomolar range (6–20 nM). The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring significantly affect its potency .

Anticancer Properties

Research has also explored the anticancer potential of 4-Cbz-3-methyl-piperazin-2-one. It has been shown to induce apoptosis in cancer cell lines by inhibiting specific cyclin-dependent kinases (CDKs), thus disrupting cell cycle progression. This mechanism is critical for developing new cancer therapies targeting CDK pathways.

Antimicrobial Activity

The compound's derivatives have demonstrated broad-spectrum antimicrobial activity, showing effectiveness against various bacterial strains. The piperazine moiety is known to enhance membrane permeability, which may contribute to its antimicrobial efficacy.

Study 1: CXCR4 Antagonism

In a study investigating a series of substituted piperazines, 4-Cbz-3-methyl-piperazin-2-one was identified as a potent CXCR4 antagonist. The study highlighted the importance of substituent position and stereochemistry on the piperazine ring, which significantly influenced the compound's activity against HIV .

| Compound | IC (nM) | Target |

|---|---|---|

| 4-Cbz-3-methyl-piperazin-2-one | 6–20 | CXCR4 |

| Compound A | 50 | CXCR4 |

| Compound B | 100 | CXCR4 |

Study 2: Anticancer Activity

Another study focused on the compound's ability to inhibit CDKs in various cancer cell lines. Results indicated that treatment with 4-Cbz-3-methyl-piperazin-2-one resulted in reduced cell viability and increased apoptosis markers.

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| MCF7 | 10 | 45 |

| HeLa | 5 | 30 |

| A549 | 20 | 25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.